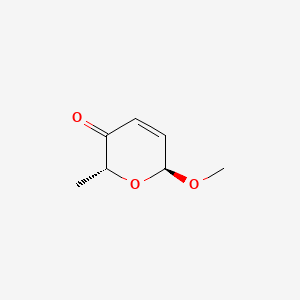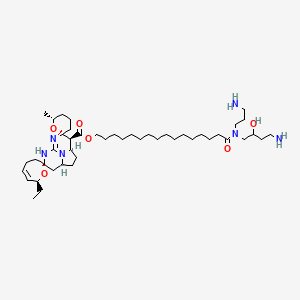
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one is a chemical compound that belongs to the class of pyranones. Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a ketone functional group. This specific compound is characterized by its methoxy and methyl substituents at the 2 and 6 positions, respectively. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxy-3-methylbut-2-enal with an acid catalyst can lead to the formation of the desired pyranone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which (2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Similar Compounds
(2S,6R)-lanthionine: A thioether-containing amino acid with structural similarities.
(2S,3S,6R)-3-methyllanthionine: Another related compound with additional methyl substitution.
Uniqueness
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This gives it distinct chemical properties and reactivity compared to other pyranones and related compounds.
Properties
CAS No. |
33647-82-4 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C7H10O3/c1-5-6(8)3-4-7(9-2)10-5/h3-5,7H,1-2H3/t5-,7+/m1/s1 |
InChI Key |
CSEDVMRKXMDBAK-VDTYLAMSSA-N |
SMILES |
CC1C(=O)C=CC(O1)OC |
Isomeric SMILES |
C[C@@H]1C(=O)C=C[C@H](O1)OC |
Canonical SMILES |
CC1C(=O)C=CC(O1)OC |
Key on ui other cas no. |
33647-82-4 |
Synonyms |
methyl 2,3,6-trideoxy-alpha-glycero-hex-2-enopyranosid-4-ulose MTHPU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)

![N-[2-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE](/img/structure/B1230325.png)


![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)
